Cas no 2138297-29-5 (1H-Isoindole-5-carboximidamide, 2,3-dihydro-2-methyl-1,3-dioxo-)
1H-Isoindole-5-carboximidamide, 2,3-dihydro-2-methyl-1,3-dioxo- Chemical and Physical Properties
Names and Identifiers
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- 1H-Isoindole-5-carboximidamide, 2,3-dihydro-2-methyl-1,3-dioxo-
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- Inchi: 1S/C10H9N3O2/c1-13-9(14)6-3-2-5(8(11)12)4-7(6)10(13)15/h2-4H,1H3,(H3,11,12)
- InChI Key: CCMTZWIIJTYWCE-UHFFFAOYSA-N
- SMILES: C1(=O)C2=C(C=C(C(N)=N)C=C2)C(=O)N1C
1H-Isoindole-5-carboximidamide, 2,3-dihydro-2-methyl-1,3-dioxo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-376271-0.05g |
2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboximidamide |
2138297-29-5 | 0.05g |
$1261.0 | 2023-03-02 | ||
| Enamine | EN300-376271-0.1g |
2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboximidamide |
2138297-29-5 | 0.1g |
$1320.0 | 2023-03-02 | ||
| Enamine | EN300-376271-0.25g |
2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboximidamide |
2138297-29-5 | 0.25g |
$1381.0 | 2023-03-02 | ||
| Enamine | EN300-376271-0.5g |
2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboximidamide |
2138297-29-5 | 0.5g |
$1440.0 | 2023-03-02 | ||
| Enamine | EN300-376271-1.0g |
2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboximidamide |
2138297-29-5 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-376271-2.5g |
2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboximidamide |
2138297-29-5 | 2.5g |
$2940.0 | 2023-03-02 | ||
| Enamine | EN300-376271-5.0g |
2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboximidamide |
2138297-29-5 | 5.0g |
$4349.0 | 2023-03-02 | ||
| Enamine | EN300-376271-10.0g |
2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboximidamide |
2138297-29-5 | 10.0g |
$6450.0 | 2023-03-02 |
1H-Isoindole-5-carboximidamide, 2,3-dihydro-2-methyl-1,3-dioxo- Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 1H-Isoindole-5-carboximidamide, 2,3-dihydro-2-methyl-1,3-dioxo-
Introduction to 1H-Isoindole-5-carboximidamide, 2,3-dihydro-2-methyl-1,3-dioxo and Its Significance in Modern Chemical Research
The compound with the CAS number 2138297-29-5, identified as 1H-Isoindole-5-carboximidamide, 2,3-dihydro-2-methyl-1,3-dioxo, represents a fascinating subject of study in the realm of chemical biology and pharmaceutical development. This heterocyclic compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in medicinal chemistry and synthetic organic chemistry. The presence of multiple functional groups, including a carboximidamide moiety and a dioxo group, makes it a versatile scaffold for designing novel bioactive molecules.
In recent years, the exploration of 1H-Isoindole-5-carboximidamide, 2,3-dihydro-2-methyl-1,3-dioxo has been influenced by advancements in computational chemistry and high-throughput screening techniques. These methodologies have enabled researchers to rapidly assess the structural and functional properties of this compound, facilitating its integration into drug discovery pipelines. The isosteric substitution of nitrogen atoms in the isoindole core with oxygen atoms has been particularly studied for its impact on metabolic stability and binding affinity to biological targets.
One of the most compelling aspects of 1H-Isoindole-5-carboximidamide, 2,3-dihydro-2-methyl-1,3-dioxo is its role as a precursor in the synthesis of more complex pharmacophores. The dioxo group serves as a handle for further functionalization through oxidation-reduction reactions, while the carboximidamide moiety provides a site for hydrogen bonding interactions with biological macromolecules. These features have been exploited in the design of small-molecule inhibitors targeting enzymes involved in inflammatory pathways and cancer metabolism.
Recent studies have highlighted the compound's potential in modulating immune responses through its interaction with transcription factors and signaling pathways. For instance, derivatives of 1H-Isoindole-5-carboximidamide, 2,3-dihydro-2-methyl-1,3-dioxo have been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a key regulator of pro-inflammatory cytokine production. This mechanism has been investigated as a therapeutic strategy for autoimmune diseases and chronic infections.
The synthesis of 1H-Isoindole-5-carboximidamide, 2,3-dihydro-2-methyl-1,3-dioxo involves multi-step organic transformations that showcase the ingenuity of modern synthetic methodologies. Key steps include cyclization reactions to form the isoindole core followed by functional group interconversions to introduce the dioxo and carboximidamide groups. Transition-metal-catalyzed cross-coupling reactions have also been employed to enhance regioselectivity and yield optimization.
The pharmacokinetic properties of this compound have been scrutinized through in vitro and in vivo studies. The presence of polar functional groups enhances its solubility in aqueous media but may also influence its metabolic clearance rates. Researchers are exploring strategies to improve bioavailability by incorporating lipophilic substituents or employing prodrug approaches.
In conclusion,1H-Isoindole-5-carboximidamide, 2,3-dihydro-2-methyl-1,3-dioxo (CAS no. 2138297-29-5) stands as a testament to the innovative spirit of chemical research. Its unique structural features offer a rich foundation for developing novel therapeutic agents with significant implications in medicine and biotechnology. As our understanding of molecular interactions continues to evolve,1H-Isoindole-5-carboximidamide, along with related compounds,will undoubtedly play a pivotal role in shaping the future landscape of drug discovery.
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